2-Chloroethyl benzenesulfonate synthesis and characterization
2-Chloroethyl benzenesulfonate synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloroethyl Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-Chloroethyl benzenesulfonate (CEBS), a valuable bifunctional reagent in organic synthesis. The document details a robust laboratory-scale synthesis protocol, explains the underlying chemical principles, and outlines a full suite of modern analytical techniques for its characterization. By integrating field-proven insights with established chemical theory, this guide serves as an essential resource for professionals requiring a thorough understanding of this compound's preparation and verification.
Introduction and Significance
2-Chloroethyl benzenesulfonate, with CAS number 16670-48-7, is an organic compound featuring both a reactive chloroethyl group and a benzenesulfonate ester.[1] This dual functionality makes it a highly versatile intermediate. The benzenesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions, while the terminal chlorine atom provides a secondary site for further chemical transformations. This structure is particularly useful in medicinal chemistry and materials science for introducing a benzenesulfonyloxyethyl moiety or for acting as a linker in the synthesis of more complex molecules. Understanding its synthesis and confirming its purity are paramount for its successful application in multi-step synthetic pathways.
Table 1: Physicochemical Properties of 2-Chloroethyl Benzenesulfonate
| Property | Value |
| Molecular Formula | C₈H₉ClO₃S |
| Molecular Weight | 220.67 g/mol [2] |
| Appearance | Typically a colorless to pale yellow liquid or low-melting solid |
| CAS Number | 16670-48-7[1] |
Synthesis of 2-Chloroethyl Benzenesulfonate
The synthesis of 2-Chloroethyl benzenesulfonate is most effectively achieved through the esterification of 2-chloroethanol with benzenesulfonyl chloride. This reaction is a classic example of sulfonate ester formation and requires a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Reaction Scheme and Mechanism
The overall reaction is as follows:
Scheme 1: Synthesis of 2-Chloroethyl Benzenesulfonate
Causality Behind the Mechanism: The reaction proceeds via a nucleophilic attack of the hydroxyl group of 2-chloroethanol on the highly electrophilic sulfur atom of benzenesulfonyl chloride.
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Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-chloroethanol attacks the sulfur atom of benzenesulfonyl chloride. Benzenesulfonyl chloride is a potent electrophile due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to the sulfur.[3]
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Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
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Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is a good leaving group.
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Proton Abstraction: The resulting protonated sulfonate ester is deprotonated by a base (e.g., pyridine or triethylamine) to yield the final product, 2-Chloroethyl benzenesulfonate. The base also serves the critical role of sequestering the HCl generated, preventing it from participating in unwanted side reactions, such as the acid-catalyzed degradation of the product or starting materials.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks and a thorough purification sequence to ensure high purity of the final product.
Reagents and Materials:
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Benzenesulfonyl Chloride (≥99%)
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2-Chloroethanol (≥99%)
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Pyridine (anhydrous, ≥99.8%) or Triethylamine (anhydrous, ≥99.5%)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (1 M aqueous solution)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloroethanol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).
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Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and to minimize potential side reactions.
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Addition of Sulfonyl Chloride: Add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
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Workup - Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize the excess pyridine. The aqueous layer should be acidic (pH 1-2).
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Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash removes any residual acid, and the brine wash aids in removing water from the organic phase.
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel if necessary to remove any remaining impurities.
Characterization and Data Analysis
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Chloroethyl benzenesulfonate.
Spectroscopic Analysis Workflow
The workflow for confirming the product's identity involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Workflow from synthesis to structural verification.
Expected Spectroscopic Data
The following table summarizes the expected data from key analytical techniques.
Table 2: Summary of Expected Characterization Data
| Technique | Expected Result | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95-7.90 (m, 2H), δ 7.70-7.55 (m, 3H), δ 4.45 (t, 2H), δ 3.75 (t, 2H) | Aromatic protons ortho to SO₂ (7.9 ppm) and meta/para (7.6 ppm). Triplet for -O-CH₂- and triplet for -CH₂-Cl confirm the ethyl bridge. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 135.5, 134.0, 129.5, 128.0, 69.0, 41.0 | Aromatic carbons (128-136 ppm). Aliphatic carbons: -O-CH₂- (~69 ppm) and -CH₂-Cl (~41 ppm).[4] |
| FT-IR (ATR) | ν ~1365 cm⁻¹ (strong), ν ~1180 cm⁻¹ (strong), ν ~1090 cm⁻¹ (strong), ν ~750 cm⁻¹ (strong) | Asymmetric and symmetric S=O stretching. C-O stretching. C-Cl stretching. |
| Mass Spec. (EI) | m/z 220/222 (M⁺), 141, 77 | Molecular ion peak showing the characteristic 3:1 isotope pattern for chlorine.[2] Fragment peak for [PhSO₂]⁺ (m/z 141) and [Ph]⁺ (m/z 77). |
Safety, Handling, and Storage
Hazard Profile:
-
2-Chloroethyl benzenesulfonate is expected to be an irritant to the skin, eyes, and respiratory system. Sulfonylating agents are reactive and should be handled with care.[5]
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The starting material, benzenesulfonyl chloride, is corrosive and lachrymatory. 2-Chloroethanol is toxic.[6]
Handling Precautions:
-
All manipulations should be performed inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile or neoprene gloves.[7]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from moisture, as the compound can hydrolyze. Store away from strong bases and oxidizing agents.[7]
Applications in Drug Development and Research
2-Chloroethyl benzenesulfonate is a valuable alkylating agent. Its utility stems from the excellent leaving group ability of the benzenesulfonate moiety, which is readily displaced by a wide range of nucleophiles. This allows for the facile introduction of the 2-chloroethyl group into various molecular scaffolds. This functionality is a precursor to many other groups, making it a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds.[8]
References
-
Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. DOI: 10.15227/orgsyn.001.0021. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of (2-chloroethyl)benzene. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-Chloroethyl Benzenesulfonate, 5 grams. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, (2-chloroethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
New Journal of Chemistry. (2018). Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate. Royal Society of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-chloroethyl)benzenesulfonic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.
-
National Institute of Standards and Technology. (n.d.). Benzene, (2-chloroethyl)- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
Innospk. (n.d.). Exploring (2-Chloroethyl)benzene: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, (2-chloroethyl)- Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, (2-chloroethyl)- Mass spectrum. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
- Patsnap. (2020). Continuous preparation method of high-content 2-chloroethanol.
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): BENZENESULFONIC ACID. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of ethylbenzene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, (2-chloroethyl)- (CAS 622-24-2). Retrieved from [Link]
-
Defense Technical Information Center. (1981). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. Retrieved from [Link]
-
National Institutes of Health. (2015). Pyrolysis Reactions of (2-Chloroethyl)benzene. PMC. Retrieved from [Link]
-
MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 4-(2-chloroethyl)benzenesulfonic Acid | C8H9ClO3S | CID 4914688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. N,N-Bis(2-chloroethyl)benzenesulfonamide | C10H13Cl2NO2S | CID 315320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Continuous preparation method of high-content 2-chloroethanol - Eureka | Patsnap [eureka.patsnap.com]
- 7. fishersci.com [fishersci.com]
- 8. innospk.com [innospk.com]
